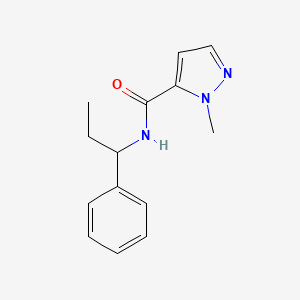![molecular formula C19H17N3O3S B5416355 N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as NSC-745887, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various scientific research fields.
科学研究应用
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have potential therapeutic applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
作用机制
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide works by binding to the protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, this compound disrupts the folding and stabilization of client proteins, leading to their degradation. This results in the inhibition of various cellular processes, including cell growth and division, leading to the inhibition of cancer cell growth and the replication of infectious agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, leading to neuroprotective effects. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
实验室实验的优点和局限性
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. It has also been shown to have potential therapeutic applications in various scientific research fields. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability. It also has low selectivity, which can lead to off-target effects.
未来方向
There are several future directions for N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide research. One potential direction is to further investigate its therapeutic potential in cancer research, neurodegenerative diseases, and infectious diseases. Another potential direction is to optimize its pharmacological properties, such as its solubility and selectivity, to improve its bioavailability and reduce off-target effects. Additionally, future research could focus on developing analogs of this compound with improved pharmacological properties.
合成方法
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-pyridinemethanamine with 4-carboxybenzenesulfonyl chloride to form 4-(pyridin-4-ylmethyl)benzenesulfonamide. The second step involves the reaction of 4-(pyridin-4-ylmethyl)benzenesulfonamide with N-phenylisatoic anhydride to form this compound.
属性
IUPAC Name |
N-phenyl-3-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(22-17-6-2-1-3-7-17)16-5-4-8-18(13-16)26(24,25)21-14-15-9-11-20-12-10-15/h1-13,21H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBURWFNWYPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B5416282.png)

![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5416322.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)
![4-{5-[2-(2-furyl)-1H-imidazol-1-yl]pentyl}morpholine](/img/structure/B5416334.png)

![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)